molecular formula C16H12Cl2INO2 B13012818 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile

Cat. No.: B13012818
M. Wt: 448.1 g/mol
InChI Key: PTPLDLGZZDGPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is an organic compound that features a complex aromatic structure This compound is characterized by the presence of dichlorobenzyl, ethoxy, and iodo groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both dichlorobenzyl and iodo groups makes it particularly versatile for further chemical modifications and applications .

Properties

Molecular Formula

C16H12Cl2INO2

Molecular Weight

448.1 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile

InChI

InChI=1S/C16H12Cl2INO2/c1-2-21-15-6-10(8-20)5-14(19)16(15)22-9-11-3-4-12(17)7-13(11)18/h3-7H,2,9H2,1H3

InChI Key

PTPLDLGZZDGPFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.